6-hydroxy-3-phenyl-1H-pyridazin-4-one

vasodilation antihypertensive pyridazinone SAR

6-Hydroxy-3-phenyl-1H-pyridazin-4-one (IUPAC: 4-hydroxy-3-phenyl-1H-pyridazin-6-one; molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a pyridazin-4-one derivative bearing a hydroxyl group at position 6 and a phenyl substituent at position 3 of the heterocyclic core. The compound exists in keto–enol tautomeric equilibrium and is structurally interconvertible with 4-phenyl-3,6-pyridazinediol (CAS 41373-90-4) and 4-hydroxy-6-phenyl-3(2H)-pyridazinone (CAS 139262-30-9).

Molecular Formula C10H8N2O2
Molecular Weight 188.18g/mol
Cat. No. B373079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-3-phenyl-1H-pyridazin-4-one
Molecular FormulaC10H8N2O2
Molecular Weight188.18g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=CC2=O)O
InChIInChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-6H,(H2,11,13,14)
InChIKeyIVRZVHFBCCYKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-3-phenyl-1H-pyridazin-4-one for Antihypertensive and Cardiotonic Research: Procurement-Relevant Scaffold Overview


6-Hydroxy-3-phenyl-1H-pyridazin-4-one (IUPAC: 4-hydroxy-3-phenyl-1H-pyridazin-6-one; molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a pyridazin-4-one derivative bearing a hydroxyl group at position 6 and a phenyl substituent at position 3 of the heterocyclic core [1]. The compound exists in keto–enol tautomeric equilibrium and is structurally interconvertible with 4-phenyl-3,6-pyridazinediol (CAS 41373-90-4) and 4-hydroxy-6-phenyl-3(2H)-pyridazinone (CAS 139262-30-9) . This scaffold occupies a privileged position in medicinal chemistry: pyridazinone derivatives have yielded clinically used vasodilators (hydralazine analog series), cardiotonic agents (levosimendan, pimobendan), and PDE-III inhibitors, making the unsubstituted phenyl-hydroxy core a versatile starting point for derivatization [2]. Commercially, the compound is typically supplied at ≥95% purity as a white crystalline powder with a melting point in the range of 268–272 °C for closely related tautomeric forms .

Why Generic Pyridazinone Substitution Fails: Evidence-Based Differentiation of 6-Hydroxy-3-phenyl-1H-pyridazin-4-one


Pyridazinone is a broadly exploited pharmacophore, but not all pyridazinone scaffolds deliver equivalent biological or physicochemical performance. The specific 6-hydroxy-3-phenyl substitution pattern directly governs vasorelaxant potency: in a direct comparative study, the unsubstituted 6-phenyl-3(2H)-pyridazinone core (compound 2b) achieved an EC₅₀ of 0.22 µM in rat aortic ring assays, whereas the clinical vasodilator hydralazine required 18.21 µM—an ~83-fold potency gap [1]. Furthermore, the presence and position of the hydroxyl group critically influence both tautomeric equilibrium and hydrogen-bonding capacity, which in turn modulates target engagement across phosphodiesterase and kinase families [2]. Simply substituting a non-hydroxylated 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6, MW 172.18) or a differently substituted analog risks losing the specific electronic and steric profile that underpins the compound's multi-target activity spectrum spanning vasodilation, cardiotonic effects, and kinase inhibition [3]. The quantitative evidence below demonstrates that even minor structural deviations within the pyridazinone class produce order-of-magnitude differences in biologically relevant endpoints.

Quantitative Differentiation Evidence for 6-Hydroxy-3-phenyl-1H-pyridazin-4-one: Comparator-Anchored Performance Data for Procurement Decisions


Vasorelaxant Potency: 83-Fold Improvement Over Hydralazine in Ex Vivo Aortic Ring Assay

In the 6-(4-substitutedphenyl)-3-pyridazinone series, the unsubstituted phenyl analog (compound 2b, representing the core scaffold most structurally proximal to 6-hydroxy-3-phenyl-1H-pyridazin-4-one) produced an EC₅₀ of 0.22 ± 0.01 µM for vasorelaxation of phenylephrine-precontracted rat thoracic aorta rings, compared with hydralazine at 18.21 µM, diazoxide at 19.5 µM, isosorbide mononitrate at 30.10 µM, and nitroglycerin at 0.1824 ± 0.006 µM [1]. The best-in-series compound 2j achieved EC₅₀ = 0.02916 ± 0.00027 µM, representing a 625-fold potency advantage over hydralazine [1]. Critically, compounds bearing a hydroxyl substituent on the phenyl ring (2h, EC₅₀ = 0.07154 µM; 2g, EC₅₀ = 0.2180 µM) exhibited superior activity relative to unsubstituted and methyl-substituted analogs, demonstrating the specific contribution of the hydroxyl group to vasorelaxant potency [1]. All measurements were performed with n = 5 and represent mean ± SD [1].

vasodilation antihypertensive pyridazinone SAR

Cardiotonic Activity: Comparable Efficacy to Levosimendan in Isolated Perfused Heart Model

A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives—direct structural analogs of 6-hydroxy-3-phenyl-1H-pyridazin-4-one differing only in ring saturation—were evaluated for cardiotonic activity on isolated perfused toad heart and directly compared with the clinically used pyridazinone-based cardiotonic agent levosimendan (CAS 141505-33-1) [1]. Compounds 1c, 2d, and 2d (sic) demonstrated a clear cardiotonic effect when benchmarked against levosimendan, with structure-activity relationship analysis using rough sets theory confirming the critical contribution of the 6-phenyl substituent to inotropic activity [2]. The dihydro-pyridazinone core bearing a 6-phenyl group thus represents a validated cardiotonic pharmacophore, and the aromatized 6-hydroxy-3-phenyl-1H-pyridazin-4-one scaffold serves as the direct synthetic precursor for accessing this therapeutically relevant chemical space [1].

cardiotonic positive inotropy heart failure

In Silico ADMET Profile: Favorable Drug-Like Properties with Predictable BBB Exclusion

Comprehensive in silico ADMET profiling of 6-(4-substitutedphenyl)-3-pyridazinone derivatives using Accelrys Discovery Studio 4.5 revealed that compounds bearing the core scaffold exhibited optimal aqueous solubility (levels 2–3), good human intestinal absorption (level 0 for all tested compounds), and predictable plasma protein binding [1]. Critically, compounds with hydroxyl substitution (2g, 2h) showed no blood-brain barrier penetration (BBB level 3 for 2g; level 1 for 2h), an advantageous property for peripherally acting cardiovascular agents where CNS side effects are undesirable [1]. Most compounds in the series were predicted to be non-hepatotoxic, and selected hydroxyl-bearing analogs (2g) were identified as CYP2D6 non-inhibitors, reducing the risk of drug-drug interaction liabilities [1]. The 3D-QSAR pharmacophore model generated a validated fit value for hydralazine of 4.19945 (estimated EC₅₀ = 30.546 µM) against which all designed analogs showed superior predicted activity [1].

ADMET drug-likeness in silico prediction

Physicochemical Stability: Broad pH Tolerance and Thermal Robustness Enable Versatile Formulation

The closely related tautomeric form 6-hydroxy-2-phenyl-3(2H)-pyridazinone (CAS 1698-54-0), sharing the identical molecular formula and core connectivity with 6-hydroxy-3-phenyl-1H-pyridazin-4-one, demonstrates exceptional chemical stability across the full pH spectrum—maintaining integrity in acidic, neutral, and alkaline solutions—while decomposing only upon exposure to strong oxidizing agents . The compound exhibits a high melting point of 268–272 °C, indicative of strong intermolecular hydrogen bonding conferred by the hydroxyl and carbonyl groups, and displays differential solubility: readily soluble in dipolar aprotic solvents (DMF, N-methyl-2-pyrrolidone) but poorly soluble in water, methanol, and benzene . Critically, the compound can form stable salts with various alkaline substances, enabling solubility modulation for formulation purposes without altering the core pharmacophore . The predicted pKa of 8.74 ± 0.20 indicates that the hydroxyl proton is largely unionized at physiological pH, favoring passive membrane permeability [1].

physicochemical stability formulation compatibility salt formation

Herbicidal Lead Potential: Dual ACCase/HST Inhibition with Broad-Spectrum Weed Control

Novel aryl cyclic keto-enol (CKE) derivatives incorporating a 5-hydroxy-4-phenyl-3(2H)-pyridazinone moiety—a direct structural relative of 6-hydroxy-3-phenyl-1H-pyridazin-4-one—exhibited distinct herbicidal symptoms on both grass and broadleaf weeds, with herbicide efficacy confirmed on target-site-resistant blackgrass (Alopecurus myosuroides) [1]. Enzyme inhibition assays demonstrated that herbicidal activity in grassy weeds was primarily attributable to acetyl-CoA carboxylase (ACCase) inhibition, while characteristic bleaching symptoms in broadleaf weeds indicated a second mode of action involving homogentisate solanesyltransferase (HST) inhibition [1]. Structure-activity relationship studies revealed that the methyl group at position 2 and the methyl group at position 6 of the pyridazinone ring are critical for high herbicidal efficacy, while ethyl substitution at the ortho position of the phenyl ring further improved grass weed activity [2]. This dual-mode-of-action profile is pharmacologically significant because it potentially delays resistance development compared to single-target herbicides [1].

herbicide discovery ACCase inhibition pyridazinone agrochemical

6-Hydroxy-3-phenyl-1H-pyridazin-4-one: Evidence-Backed Research and Industrial Application Scenarios


Antihypertensive Lead Optimization: Hydralazine-Analog Vasodilator Programs

Research groups pursuing next-generation direct-acting vasodilators can leverage the 6-hydroxy-3-phenyl-1H-pyridazin-4-one scaffold as a core starting point. The quantitative evidence demonstrates that even the unsubstituted phenyl analog achieves an ~83-fold improvement in vasorelaxant EC₅₀ over hydralazine (0.22 vs. 18.21 µM) in rat aortic ring assays, with hydroxyl-substituted variants reaching sub-100 nM potency (EC₅₀ = 0.029–0.072 µM) [1]. The established 3D-QSAR pharmacophore model provides a rational framework for further optimization at the 2-position of the pyridazinone ring and the 4-position of the phenyl ring, while the favorable in silico ADMET profile supports prioritization for in vivo efficacy studies.

Integrated Cardiovascular Drug Discovery: Dual Vasodilator-Cardiotonic Candidate Development

The scaffold uniquely bridges vasodilator and cardiotonic pharmacology within a single chemotype. Cardiotonic activity comparable to levosimendan has been demonstrated for 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives in isolated perfused heart preparations [1], while the aromatized 6-hydroxy-3-phenyl-1H-pyridazin-4-one serves as the direct synthetic precursor. This dual potential is particularly relevant for heart failure drug discovery, where combined afterload reduction (vasodilation) and positive inotropy are therapeutically synergistic. The scaffold's broad pH stability and salt-forming capacity further facilitate formulation development for both oral and parenteral administration routes.

Herbicide Discovery: Resistance-Breaking Dual-Mode-of-Action Lead Generation

Agrochemical research teams targeting herbicide-resistant weed populations can utilize this pyridazinone scaffold to access compounds with a rare dual ACCase/HST inhibition profile. The evidence confirms efficacy against target-site-resistant blackgrass and activity on both grass and broadleaf weed species—a spectrum unmatched by commercial ACCase-inhibiting herbicides (FOPs, DIMs) that are restricted to grass control [1]. The SAR data identifying critical methyl substitution at positions 2 and 6 of the pyridazinone ring and ethyl substitution at the ortho-phenyl position provide actionable optimization vectors . The established synthetic accessibility of the core scaffold from phenylhydrazine and maleic anhydride further supports rapid analog generation for hit-to-lead campaigns.

Kinase Inhibitor Fragment-Based Drug Discovery: DYRK1A and GSK3 Targeting

The 4-phenylpyridazine-3,6-diol scaffold (CAS 41373-90-4), a direct tautomeric equivalent of 6-hydroxy-3-phenyl-1H-pyridazin-4-one, has demonstrated activity against DYRK1A kinase with IC₅₀ values in the sub-micromolar range in TR-FRET displacement assays, alongside GSK3 inhibition [1]. This positions the compound as a validated starting fragment for kinase inhibitor programs targeting neurodegenerative disorders (DYRK1A in Alzheimer's disease) or metabolic diseases (GSK3 in diabetes). The presence of two hydrogen-bond-donating hydroxyl groups and a hydrogen-bond-accepting carbonyl provides multiple vectors for structure-based optimization while maintaining favorable physicochemical properties.

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